molecular formula C17H15Cl2NO B12924497 10-Butyl-2,7-dichloroacridin-9(10H)-one CAS No. 105655-63-8

10-Butyl-2,7-dichloroacridin-9(10H)-one

Cat. No.: B12924497
CAS No.: 105655-63-8
M. Wt: 320.2 g/mol
InChI Key: OQNQUPNUAMXUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Butyl-2,7-dichloroacridin-9(10H)-one ( 105655-63-8) is a synthetic derivative of the 9(10H)-acridone scaffold, a structure known for its diverse biological activities and utility in material science . This compound has a molecular formula of C 17 H 15 Cl 2 NO and a molecular weight of 320.21 g/mol . The specific placement of chlorine atoms at the 2 and 7 positions, along with the N-butyl chain, defines its unique electronic and steric properties, making it a valuable intermediate for further chemical functionalization. Researchers value this compound for developing novel therapeutic agents, as acridone derivatives are frequently investigated for their potential pharmacological properties. It also serves as a key precursor in the synthesis of dyes and functional organic materials due to the acridone core's inherent photophysical characteristics . As a handling note, this product requires cold-chain transportation to ensure stability . This chemical is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105655-63-8

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

IUPAC Name

10-butyl-2,7-dichloroacridin-9-one

InChI

InChI=1S/C17H15Cl2NO/c1-2-3-8-20-15-6-4-11(18)9-13(15)17(21)14-10-12(19)5-7-16(14)20/h4-7,9-10H,2-3,8H2,1H3

InChI Key

OQNQUPNUAMXUPI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1C=CC(=C3)Cl

Origin of Product

United States

Advanced Structural and Electronic Characterization of Acridin 9 10h One Derivatives

Molecular Geometry and Conformational Analysis of Acridin-9(10H)-one Ring Systems

Influence of N-10 Butyl Substitution on Acridin-9(10H)-one Planarity

Computational studies on N-10 substituted acridones suggest that the alkyl chain will orient itself to minimize steric hindrance with the adjacent aromatic protons. The primary effect of the N-10 butyl group is not to distort the planarity of the acridinone (B8587238) core itself, but rather to add a non-planar, sterically demanding feature to the molecule. This can have implications for crystal packing and intermolecular interactions.

Spectroscopic Investigations of Acridin-9(10H)-ones for Structure Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of substituted acridin-9(10H)-one derivatives. Each method provides unique insights into the molecular structure and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Substituted Acridin-9(10H)-ones

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 10-Butyl-2,7-dichloroacridin-9(10H)-one, both ¹H and ¹³C NMR would provide characteristic signals.

Due to the lack of specific experimental data for this compound in the reviewed literature, the following table presents expected chemical shift ranges based on general principles and data for analogous substituted acridinones. The exact chemical shifts are influenced by the solvent and the specific electronic effects of the substituents.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity
H-1, H-87.8 - 8.2d
H-3, H-67.4 - 7.6dd
H-4, H-57.2 - 7.4d
N-CH₂-4.0 - 4.5t
-CH₂-CH₂-CH₂-CH₃1.6 - 1.9m
-CH₂-CH₂-CH₂-CH₃1.3 - 1.6m
-CH₃0.9 - 1.1t
Carbon (¹³C) Expected Chemical Shift (ppm)
C=O (C-9)175 - 180
C-Cl (C-2, C-7)128 - 135
Quaternary Carbons135 - 145
Aromatic CH115 - 130
N-CH₂-45 - 55
-CH₂-28 - 32
-CH₂-19 - 22
-CH₃13 - 15

Note: This is a predictive table based on analogous structures. d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

The electron-withdrawing effect of the chlorine atoms would lead to a downfield shift of the adjacent aromatic protons and carbons compared to the unsubstituted acridin-9(10H)-one. The signals for the butyl chain would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺).

A key feature would be the isotopic pattern of the molecular ion, which would clearly indicate the presence of two chlorine atoms. The ratio of the M, M+2, and M+4 peaks would be approximately 9:6:1, characteristic of a molecule containing two chlorine atoms.

Fragmentation patterns in the mass spectrum of halogenated acridones are dependent on the nature and position of the substituents. researchgate.net Common fragmentation pathways for N-alkylated compounds involve cleavage of the alkyl chain. For this compound, fragmentation would likely involve the loss of the butyl group or fragments thereof. The loss of chlorine atoms is also a possible fragmentation pathway. scribd.com

Ion m/z (relative to M) Interpretation
[M]⁺Calculated MWMolecular Ion
[M+2]⁺M+2Isotopic peak due to one ³⁷Cl
[M+4]⁺M+4Isotopic peak due to two ³⁷Cl
[M-C₄H₉]⁺M-57Loss of the butyl group
[M-Cl]⁺M-35Loss of a chlorine atom

Note: This table represents predicted major fragments. The exact fragmentation pattern would require experimental verification.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The acridin-9(10H)-one core has a characteristic absorption spectrum in the UV and visible regions, which is modulated by substituents.

Many acridin-9(10H)-one derivatives are known to be fluorescent. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by a Stokes shift (the difference between the absorption and emission maxima). The fluorescence quantum yield can be influenced by the nature of the substituents. While specific data for this compound is not available, related compounds exhibit fluorescence, and it is anticipated that this derivative would also be fluorescent.

Spectroscopic Parameter Expected Range
Absorption λ_max (nm)380 - 420
Emission λ_max_ (nm)430 - 480
Stokes Shift (nm)50 - 70

Note: These are estimated values based on data for analogous acridinone derivatives.

Theoretical and Computational Chemistry Approaches to Acridin-9(10H)-one Systems

Theoretical and computational chemistry offer powerful tools to investigate the structural and electronic properties of complex molecules like this compound at an atomic level of detail. These methods complement experimental data by providing insights into molecular geometry, electronic structure, and dynamic behavior, which are often challenging to probe directly through empirical techniques.

Density Functional Theory (DFT) Calculations for Electronic Structure

For instance, DFT calculations performed on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines have demonstrated the significant impact of substituents on the electronic properties of the acridine (B1665455) core. nih.gov These studies typically employ hybrid functionals, such as B3LYP, with a suitable basis set like 6-31G(d) to optimize the ground-state geometry and calculate the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. In substituted acridines, the nature and position of substituents, such as the chloro groups at the 2 and 7 positions and the N-butyl group in this compound, are expected to modulate the HOMO and LUMO energy levels significantly. The electron-withdrawing nature of the chlorine atoms would likely lower both the HOMO and LUMO energy levels, while the electron-donating N-butyl group would be expected to raise them.

Theoretical studies on other substituted acridones have shown that modifications to the acridone (B373769) core can tune the electronic and photophysical properties. nih.gov For example, the introduction of methoxy (B1213986) groups has been shown to cause a red shift in the emission spectra, which is attributed to intramolecular charge transfer. nih.gov Similar computational approaches for this compound would enable a detailed analysis of its molecular electrostatic potential (MEP) map, providing a visual representation of the charge distribution and highlighting the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Acridine Derivatives

Compound/SystemFunctional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Key Findings
2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridinesB3LYP/6-31G(d)VariesVariesVariesSubstituent effects on electronic properties and fluorescence. nih.gov
Substituted AcridonesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedUsed for understanding structure-activity relationships. nih.govcornell.edu

Note: Specific values for this compound are not available and would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for exploring the conformational landscape of flexible molecules, such as this compound with its rotatable N-butyl group.

MD simulations on related acridone systems, such as propyl acridone, have been performed to understand their interactions with biological macromolecules like DNA. tbzmed.ac.ir These simulations typically utilize force fields like Amber or GROMOS to define the potential energy of the system. The simulation begins with an initial structure, which is then placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The system is then allowed to evolve over a set period, with the trajectory of each atom being calculated by solving Newton's equations of motion.

For this compound, an MD simulation would provide detailed information about the preferred conformations of the N-butyl chain. The butyl group can adopt various gauche and anti conformations, and MD simulations can reveal the relative populations and energetic barriers between these states. This is crucial for understanding how the molecule might interact with a binding site on a protein or other biological target, as the conformational flexibility can influence binding affinity and specificity.

Molecular docking studies, which are often used in conjunction with MD simulations, have been performed on N-substituted acridones to predict their binding modes in the active sites of proteins. nih.govcornell.edu For example, in studies of MARK4 kinase inhibitors, molecular modeling showed that N-alkylated acridone derivatives could bind effectively within the ATP-binding site. nih.govcornell.edu These studies highlight the importance of the N-substituent in establishing key interactions with the protein.

Table 2: Representative Parameters in Molecular Dynamics Simulations of Acridone Systems

SystemForce FieldSimulation TimeKey Findings
Propyl acridone with ct-DNAAmberSBNot SpecifiedStudied binding and interaction dynamics. tbzmed.ac.ir
N-alkylated acridones with MARK4Not SpecifiedNot SpecifiedInvestigated binding modes and structure-activity relationships. nih.govcornell.edu

Note: Specific simulation parameters and results for this compound are not available and would require dedicated computational studies.

By combining DFT calculations and MD simulations, a comprehensive theoretical model of this compound can be constructed. DFT provides a static picture of the electronic structure, while MD offers a dynamic view of its conformational behavior. Together, these computational approaches are invaluable for rationalizing experimental observations and for the future design of novel acridone-based compounds with tailored properties.

Molecular Mechanisms of Action of Acridin 9 10h One Derivatives

DNA Intercalation and Interaction Studies of Acridin-9(10H)-one Scaffolds

The planar, polycyclic aromatic structure of the acridine (B1665455) core is a key feature that enables these molecules to interact with DNA. bldpharm.comnih.gov This interaction is a cornerstone of their biological activity and has been characterized through various biophysical and computational methods.

Acridine derivatives are well-known for their ability to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. bldpharm.comnih.gov This mode of binding leads to structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription. Stacking interactions, charge transfer, and other forces are considered the primary drivers for this process.

However, intercalation is not the only mode of interaction. Studies on 9-phenyl acridine (ACPH) using techniques like DNA melting analysis and viscosity measurements suggest that some derivatives may bind externally to the DNA grooves, specifically the minor groove, or engage in partial intercalation. The binding mode can be complex and dependent on the specific derivative and the ratio of the compound to DNA concentration. For instance, the dye acridine orange has been shown to bind externally via electrostatic interactions at low DNA-to-dye ratios, while favoring intercalation at higher ratios. Some derivatives also show a preference for stabilizing G-quadruplex (G4) DNA structures, which are found in telomeres and oncogene promoter regions, over duplex DNA.

Molecular modeling and dynamics simulations provide significant insights into the specific interactions between acridin-9(10H)-one derivatives and DNA. These studies support the findings from biophysical experiments, confirming that the planar acridine ring is optimally shaped for intercalation. bldpharm.com

Computational studies of certain acridine-triazole hybrids have shown that the acridine core fits within the binding site of DNA complexed with topoisomerase II, allowing for intercalation between DNA bases like guanine (B1146940) and cytosine. bldpharm.com Modeling of trisubstituted acridine compounds with a parallel quadruplex DNA structure has demonstrated a correlation between the calculated interaction energies and the compound's inhibitory effect on telomerase, supporting a model where stabilizing these quadruplex structures is a key mechanism of action. Furthermore, modeling of 9-phenyl acridine has supported experimental findings that suggest binding occurs through partial intercalation in the minor groove of DNA.

Enzyme Inhibition by Acridin-9(10H)-one Compounds

The interaction of acridin-9(10H)-one derivatives with DNA often underpins their ability to inhibit enzymes that rely on DNA as a substrate. Key targets include topoisomerases and telomerase, with some derivatives also showing activity against protein kinases.

Topoisomerases are critical enzymes that manage the topological state of DNA, making them important targets in cancer therapy. bldpharm.com Acridine derivatives, such as amsacrine, have long been recognized as potent topoisomerase II inhibitors. bldpharm.com These compounds can act as "poisons," stabilizing the transient complex formed between the topoisomerase enzyme and DNA. This prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately triggering cell death.

Several studies have synthesized and evaluated novel acridine derivatives for their topoisomerase inhibitory activity. bldpharm.com For example, a series of acridine-triazole hybrids were tested for their ability to inhibit topoisomerase IIB, with some compounds showing potent activity. bldpharm.com

Table 1: Topoisomerase IIB Inhibitory Activity of Selected Acridine Derivatives

Compound IC₅₀ (µM) Target Cell Line/Enzyme
Compound 8 (Acridine-triazole-pyrimidine hybrid) 0.52 MCF7 Topoisomerase IIB
Compound 9 (Acridine-triazole-pyrimidine hybrid) 0.86 MCF7 Topoisomerase IIB
Compound 10 (Acridine-triazole-phenytoin hybrid) 2.56 MCF7 Topoisomerase IIB
Doxorubicin (Reference Drug) 0.83 MCF7 Topoisomerase IIB

Data sourced from a study on acridine and coumarin (B35378) derivatives. bldpharm.com

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. It is overexpressed in the vast majority of cancer cells, allowing them to bypass normal cellular aging and achieve replicative immortality. The G-rich nature of telomeric DNA can form G-quadruplex structures, which are recognized as key targets for telomerase inhibitors.

Acridin-9(10H)-one derivatives have been specifically designed to act as G-quadruplex stabilizers. By binding to and stabilizing these structures, the compounds block the telomerase enzyme from accessing and elongating the telomere. Biophysical studies have confirmed that these derivatives can demonstrate significant stabilization of G-quadruplexes with a high degree of selectivity over standard duplex DNA. The potency of telomerase inhibition has been shown to correlate with the affinity of the compounds for G-quadruplex DNA. The size and nature of substituents on the acridine ring are critical, with studies showing that short aliphatic chains of four to five atoms at the 9-position can impart significant activity.

Beyond DNA-interacting enzymes, some acridin-9(10H)-one derivatives have been developed as inhibitors of protein kinases. Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a common feature of cancer and other diseases.

One such target is the microtubule affinity-regulating kinase 4 (MARK4), which is related to AMP-activated protein kinase (AMPK). To explore structure-activity relationships, derivatives of 2-methylacridone were synthesized with various substitutions at the nitrogen atom. These compounds were then tested for their inhibitory activity against MARK4, demonstrating that the acridone (B373769) scaffold can be adapted to target specific protein kinases.

Acetylcholinesterase (AChE) Inhibitory Activity

Acridine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key strategy in the management of Alzheimer's disease. While data on 10-Butyl-2,7-dichloroacridin-9(10H)-one is not available, studies on other acridine compounds have elucidated their mechanism. For instance, certain 9-aminoacridine (B1665356) derivatives have shown significant AChE inhibitory potential. The planar tricyclic ring system of the acridine core allows it to interact with the active site of the enzyme, leading to a reduction in its catalytic activity. The nature and position of substituents on the acridine ring play a crucial role in determining the potency and selectivity of inhibition.

ERCC1-XPF Endonuclease Inhibition

The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease is a critical enzyme complex involved in DNA repair pathways, including nucleotide excision repair (NER). nih.govfrontiersin.org Inhibition of this complex can sensitize cancer cells to DNA-damaging chemotherapeutic agents like cisplatin. nih.govfrontiersin.org Various small molecules with an acridine core have been investigated as inhibitors of ERCC1-XPF. nih.govfrontiersin.org The mechanism of inhibition often involves the disruption of the heterodimerization of the ERCC1 and XPF proteins, which is essential for their function. frontiersin.org By preventing the proper assembly and function of this DNA repair complex, acridine derivatives can enhance the efficacy of chemotherapy. nih.govfrontiersin.org Although specific studies on this compound are absent, the general principle of targeting the ERCC1-XPF complex with acridine-based compounds is a promising area of cancer research. nih.govfrontiersin.org

Modulation of Intracellular Signaling and Regulatory Pathways

Induction of Apoptosis and Cell Death Pathways

A fundamental mechanism by which many anticancer agents, including acridine derivatives, exert their effects is through the induction of apoptosis, or programmed cell death. Acridine compounds can trigger apoptosis through various pathways. One common mechanism involves the intercalation of the planar acridine ring into DNA, which can lead to DNA damage and the activation of apoptotic signaling cascades. nih.gov For example, some acridinyl-triazole derivatives have been shown to induce apoptosis, as demonstrated by techniques such as flow cytometry. nih.gov The induction of apoptosis is a key determinant of the cytotoxic activity of these compounds against cancer cells. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, acridine derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. The cell cycle is a tightly regulated process, and its disruption can prevent cells from dividing. Acridine-based compounds have been shown to arrest the cell cycle at different checkpoints, including the G1, G2, or M phases. nih.gov This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, some acridine hybrids have been observed to cause an accumulation of cells in the G2/M phase, thereby halting cell division. nih.gov

Autophagy Pathway Inhibition

Autophagy is a cellular process of self-digestion that can promote cancer cell survival under stress conditions, such as chemotherapy. Therefore, the inhibition of autophagy is being explored as a strategy to enhance the effectiveness of anticancer treatments. Certain acridine derivatives have been found to inhibit the autophagic process. The mechanism can involve the disruption of lysosomal function or the inhibition of the fusion between autophagosomes and lysosomes, which is a critical step in autophagic degradation. By blocking this survival pathway, acridine compounds can increase the susceptibility of cancer cells to other therapeutic agents.

Impact on Multi-Drug Resistance (MDR) Mechanisms in Cellular Models

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. Acridone derivatives have been investigated for their potential to overcome MDR. nih.gov The mechanisms underlying MDR are complex and can involve the overexpression of drug efflux pumps, such as P-glycoprotein. Some acridone derivatives have shown the ability to inhibit the function of these pumps, thereby increasing the intracellular concentration of chemotherapeutic drugs. Furthermore, as autophagy can contribute to drug resistance, the autophagy-inhibiting properties of some acridine derivatives also represent a potential strategy to counteract MDR.

Structure Activity Relationship Sar and Design Principles for 10 Butyl 2,7 Dichloroacridin 9 10h One and Analogs

Influence of N-10 Substituents on Acridin-9(10H)-one Biological Activity

The length of the alkyl chain attached to the nitrogen at the 10th position is a critical determinant of biological activity. Studies on various N10-substituted acridone (B373769) derivatives have demonstrated that the presence of an alkyl spacer at this position can be an essential structural requirement for potency. For instance, in a series of acridone-based derivatives designed as AKT inhibitors, those with an N-10 alkyl spacer showed significant inhibitory activity. nih.gov

Research into N10-substituted acridones has established a clear structure-activity relationship concerning the length of the linker connecting the acridone nucleus with the N-10 substituent. An increase in the linker chain length has been shown to augment antiproliferative activity. nih.gov This principle is not unique to acridinones; similar trends are observed in other drug classes. For example, in studies of fatty acid-didanosine prodrugs, the binding affinity to serum albumin, which impacts drug availability and circulation, was directly correlated with the alkyl chain length of the fatty acid, increasing as the chain was extended. nih.gov This suggests that the butyl group in 10-Butyl-2,7-dichloroacridin-9(10H)-one is likely optimized for a specific hydrophobic interaction within a target's binding pocket.

Table 1: Effect of N-10 Alkyl Chain Length on Biological Properties of Bioactive Molecules This table illustrates the general principle of how alkyl chain length can influence biological activity, as specific comparative data for this compound was not available in the search results.

Compound Class Alkyl Chain Length Observation Reference
Acridone Derivatives Increasing linker length Augmented antiproliferative activity nih.gov
Didanosine Prodrugs Increasing fatty acid chain length Increased binding affinity to albumin nih.gov

For example, studies on nitracrine, a 1-nitroacridine derivative, showed that varying the steric bulk around the side chain's nitrogen N-oxide had a discernible, though not always predictable, effect on hypoxic selectivity. nih.gov While a direct correlation was not always evident, these findings underscore that steric hindrance and the electronic environment at this position are critical factors in molecular design. nih.gov The presence of a butyl group at N-10 of this compound provides a degree of lipophilicity and steric bulk that is likely crucial for its specific biological function.

Impact of Halogenation on Acridin-9(10H)-one Activity

Halogen atoms are frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.netresearchgate.net Their introduction can influence drug binding affinity, membrane permeation, and lipophilicity. researchgate.net

The presence of chlorine atoms at the 2 and 7 positions of the acridone core is a significant feature of this compound. Halogenation can enhance the biological activity of bioactive compounds. researchgate.net The substitution pattern is crucial, and symmetrical substitution, such as at the 2 and 7 positions, can have specific effects. For instance, the synthesis of 2,7-di-tert-butyl-9,9′(10H,10′H)-spirobiacridine-10,10′-dioxyl highlights how substitution at these positions can enforce a specific molecular geometry and influence intermolecular interactions. researchgate.net

The electron-withdrawing nature of the chlorine atoms at positions 2 and 7 would significantly alter the electronic distribution across the acridone ring system. This can affect the molecule's ability to participate in π-π stacking interactions, hydrogen bonding, and halogen bonds with its biological target. researchgate.net The formation of halogen bonds, in particular, is now recognized as a favorable intermolecular interaction that contributes to the stability of ligand-target complexes. researchgate.net

The position of halogen atoms on an aromatic scaffold can dramatically alter the pharmacological profile and selectivity of a compound. nih.gov Research on other pharmacophores demonstrates this principle clearly. A study on fluoxetine (B1211875) and fluvoxamine (B1237835) analogs revealed that the placement of chlorine, bromine, and iodine atoms on the phenyl ring had a profound impact on their binding affinity for the serotonin (B10506) transporter (SERT). nih.gov The analysis identified specific amino acid residues (E493 and T497) as key partners for halogen bond interactions. nih.gov The synthesis of a 3,4-dichloro-fluoxetine analog resulted in a compound with significantly higher affinity than the parent molecule, showcasing the power of optimized halogen positioning. nih.gov

Similarly, for acridine (B1665455) derivatives, substitution at different positions on the rings has been found to confer selectivity for different cancer cell lines. nih.gov For example, substitutions at the 7 and 8 positions of some acridine compounds led to enhanced selectivity toward human colon carcinoma cells. nih.gov Therefore, the 2,7-dichloro pattern in this compound is not arbitrary but is expected to confer a specific activity and selectivity profile by directing interactions within the target binding site.

Table 2: Influence of Halogen Position on Biological Activity This table provides an example from a different compound class to illustrate the principle of positional effects of halogenation.

Parent Compound Halogen Substitution Target Result Reference
Fluoxetine 3,4-dichloro SERT Kᵢ = 5 nM (vs. 31 nM for Fluoxetine) nih.gov
Fluvoxamine 3,4-dichloro SERT Kᵢ = 9 nM (vs. 458 nM for Fluvoxamine) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Acridin-9(10H)-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For acridin-9(10H)-one derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their antiproliferative activity. researchgate.netresearchgate.net

In one such study, quantum chemical descriptors for a series of 16 acridin-9-(10H)-one derivatives were calculated and used to build QSAR models using multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural network (ANN) methods. researchgate.net The resulting models showed good predictive power, with the ANN model performing the best (R² = 0.942). researchgate.net These models can be valuable for predicting the bioactivity of new, similar compounds and for guiding the design of more potent derivatives. researchgate.net Such studies help to quantify the steric, electronic, and hydrophobic contributions of different substituents, providing a rational basis for the design principles discussed in the previous sections.

Computational Models for Predicting Biological Activity

Computational models are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds, thereby rationalizing their design and synthesis. hkbpublications.comelsevierpure.com For acridin-9(10H)-one derivatives, including this compound, various in silico methods are employed to build predictive models that correlate structural features with biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational approach used for this class of compounds. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For acridinones, 2D-QSAR and 3D-QSAR methods have been successfully applied.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties like hydrophobicity. scialert.net

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules. They calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned structures to explain and predict activity. scirp.orgnih.gov For instance, a Topomer CoMFA study on N-substituted acridone derivatives has been used to generate models that predict biological activity and highlight regions where chemical modifications would be beneficial. scirp.org

Beyond QSAR, molecular docking is another critical computational technique. It predicts the preferred orientation of a ligand (e.g., an acridinone (B8587238) derivative) when bound to a biological target, such as a specific enzyme or a DNA sequence. nih.gov This method helps to elucidate the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for activity. For acridinone analogs, docking studies are often performed with targets like topoisomerase II or DNA to understand the mechanism of action at a molecular level. nih.govnih.gov The insights gained from docking can then be used to refine QSAR models or guide the design of new analogs with improved binding affinity.

The integration of machine learning algorithms, such as support vector machines (SVM) and neural networks, with these computational models has further enhanced the accuracy of activity predictions for complex biological systems. researchgate.netresearchgate.net

Descriptors and Statistical Methods in Acridin-9(10H)-one QSAR

The development of a robust QSAR model is fundamentally dependent on two components: the selection of appropriate molecular descriptors and the application of suitable statistical methods. scribd.com

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For acridin-9(10H)-one analogs, a wide array of descriptors are calculated to capture the structural variations that influence biological activity. These can be broadly categorized as:

Constitutional (1D): Molecular weight, number of atoms, number of rings.

Geometrical (3D): Descriptors calculated from the 3D coordinates of the atoms, providing information on the molecule's spatial arrangement.

Physicochemical: These include properties like hydrophobicity (logP), molar refractivity, and dipole moment, which are crucial for membrane permeability and receptor interaction. hkbpublications.com

Electronic: Descriptors that describe the electron distribution, such as partial charges on atoms and orbital energies (e.g., HOMO and LUMO), which are important for reactivity and intermolecular interactions. nih.gov

The table below summarizes key descriptors that have been identified as significant in various QSAR studies of acridone derivatives.

Descriptor CategorySpecific Descriptor ExampleRelevance to Acridin-9(10H)-one Activity
Hydrophobic LogP (Partition Coefficient)Influences membrane transport and hydrophobic interactions with the target. Higher hydrophobicity is often correlated with increased cytotoxic activity in some acridone series. nih.govresearchgate.net
Electronic HOMO/LUMO EnergiesRelates to the molecule's ability to participate in charge-transfer interactions, which can be critical for DNA intercalation. nih.gov
Topological Wiener IndexEncodes information about molecular branching and compactness, which can affect how the molecule fits into a binding site. researchgate.net
Steric/3D Molar Refractivity (MR)Represents the volume of the molecule and its polarizability, impacting binding affinity through van der Waals forces. hkbpublications.com
P-VSA Van der Waals Surface AreaDescriptors based on atomic contributions to the van der Waals surface area, which can be important for understanding steric hindrance and fit. researchgate.net

Statistical Methods: Once descriptors are calculated, statistical methods are used to build the QSAR equation.

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, creating a linear equation that relates the biological activity to a combination of the most relevant descriptors. nih.govscialert.net

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the descriptor variables to a smaller set of orthogonal latent variables to build the model. scribd.com

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships between structure and activity that MLR cannot capture. researchgate.net

The quality and predictive power of the resulting QSAR models are assessed using various statistical metrics, such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of the estimate. scialert.net

Rational Design Strategies for Optimizing this compound Analogs

Rational drug design aims to create new molecules with improved biological activity based on a thorough understanding of their SAR. For a lead compound like this compound, optimization strategies focus on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Modification and Isosteric Replacements

Scaffold Modification: The acridin-9(10H)-one core is the fundamental scaffold responsible for the compound's general activity, likely through DNA intercalation. rsc.org Modifications to this scaffold can significantly alter its biological profile. Strategies include:

Ring Substitution: Introducing or altering substituents at various positions on the three aromatic rings. For this compound, the chlorine atoms at positions 2 and 7 and the butyl group at position 10 are key features. SAR studies on other acridones have shown that the type, size, and electronic nature of substituents at these positions can dramatically affect activity. nih.gov For example, replacing the chlorine atoms with other halogens (F, Br) or with electron-donating groups (e.g., methoxy) could modulate electronic properties and binding interactions.

Side Chain Modification: Altering the N-10 substituent is a common strategy. The butyl group in the title compound imparts significant lipophilicity. Varying the length of this alkyl chain, introducing branching, or incorporating functional groups (e.g., amines, ethers) can fine-tune solubility, membrane permeability, and interactions with the biological target. scirp.org

Scaffold Hopping: In more advanced design, the entire acridone scaffold could be replaced by a different heterocyclic system that maintains the key pharmacophoric features (planarity, hydrogen bonding capability) but possesses a different chemical structure.

Isosteric Replacements: Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. youtube.com Bioisosteric replacement is a powerful strategy in lead optimization to improve properties while retaining desired biological activity. drughunter.com This involves swapping a specific functional group in the parent molecule with a bioisostere.

For analogs of this compound, several bioisosteric replacements could be explored:

Original Group/AtomPotential Bioisostere(s)Rationale for Replacement
Chlorine (Cl) Atom -CF₃, -CN, -CH₃The trifluoromethyl group (-CF₃) is a common bioisostere for chlorine, being similar in size but having a much stronger electron-withdrawing effect, which could alter target interactions. youtube.com
Carbonyl (C=O) Group -C=S, -C=NH, -SO₂Replacing the ketone at position 9 with a thioketone (-C=S) or sulfone (-SO₂) would change the hydrogen bonding capacity and electronic nature of the core structure, potentially altering target selectivity.
Aromatic C-H Aromatic NReplacing a C-H unit in one of the benzene (B151609) rings with a nitrogen atom (creating a pyridine-fused analog) can introduce a hydrogen bond acceptor site, improve solubility, and alter metabolic stability. youtube.com
Ether Linkage (in side chain) Thioether, Amine, MethyleneIf an ether were present in the N-10 side chain, it could be replaced by a thioether to modify lipophilicity or by an amine to introduce a basic center.

These modifications, guided by SAR and computational predictions, allow for the systematic exploration of chemical space around the lead compound to identify analogs with superior profiles. nih.gov

Fragment-Based Design Approaches

Fragment-Based Drug Design (FBDD) is an alternative to traditional high-throughput screening that starts with identifying small, low-molecular-weight fragments that bind weakly to the target. nih.govnih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. youtube.com While FBDD is typically used for initial hit discovery, its principles can be applied to lead optimization by deconstructing a lead compound into its constituent fragments.

For this compound, a deconstruction-reconstruction approach could be envisioned:

Deconstruction: The molecule can be broken down into key fragments: the 2,7-dichloroacridinone core and the N-10 butyl group.

Fragment Screening: Other fragments could be screened in silico or experimentally to find alternative groups that bind to the N-10 substituent pocket or other regions of the target.

Reconstruction/Optimization: The original fragments can be optimized or combined with new fragments using several strategies:

Fragment Growing: A starting fragment (e.g., the acridinone core) is identified bound to the target. It is then extended by adding new chemical moieties to pick up additional interactions with the target protein, thereby increasing potency. youtube.com For example, the butyl group could be systematically extended or functionalized.

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be connected with a chemical linker to create a single, more potent molecule. youtube.com

Fragment Merging: Two overlapping fragments can be merged into a single novel scaffold that incorporates the key binding features of both original pieces. researchoutreach.org

The table below illustrates a conceptual FBDD approach for optimizing the N-10 substituent.

FBDD StrategyStarting FragmentActionResulting Conceptual Structure
Fragment Growing 2,7-dichloroacridin-9(10H)-oneExtend the butyl chain by adding a terminal phenyl group to explore a potential hydrophobic pocket.10-(4-phenylbutyl)-2,7-dichloroacridin-9(10H)-one
Fragment Linking 2,7-dichloroacridin-9(10H)-one (Fragment A) + A hypothetical fragment binding nearby (Fragment B)Connect the N-10 position to Fragment B via a flexible linker (e.g., ethylene (B1197577) glycol).A larger molecule where the acridinone and Fragment B are tethered.
Fragment Merging Dichloroacridinone core + A fragment containing a piperazine (B1678402) ringCombine features to create a new, integrated N-10 substituent.10-(piperazin-1-yl)-2,7-dichloroacridin-9(10H)-one derivative

This fragment-based thinking provides a powerful and efficient strategy for exploring diverse chemical space and discovering novel analogs with significantly enhanced biological activity. nih.gov

Preclinical Biological Activity Spectrum of Acridin 9 10h One Derivatives in Vitro and Model System Investigations

Anticancer Activity in Cellular Models

Derivatives of acridin-9(10H)-one have demonstrated notable potential as anticancer agents, exhibiting a range of activities against various cancer cell lines, including those that have developed resistance to conventional chemotherapeutic drugs.

Cytotoxicity and Antiproliferative Effects on Various Cancer Cell Lines

A series of 2-fluoro N(10)-substituted acridone (B373769) derivatives, which share a similar structural framework with 10-Butyl-2,7-dichloroacridin-9(10H)-one, have been synthesized and evaluated for their cytotoxic properties. These studies have revealed that the length of the alkyl side chain at the N(10) position, such as a butyl group, influences the lipophilicity and cytotoxic activity of these compounds. Specifically, certain N(10)-butyl substituted acridones have demonstrated good cytotoxicity against a panel of 60 human cancer cell lines established by the National Cancer Institute.

For instance, research on related acridone derivatives has shown significant inhibitory effects on various cancer cell lines. Studies on 2,9-di-sec-butyl-1,10-phenanthroline (B1254918) (dsBPT), a compound with a different core but also featuring butyl substitutions, revealed potent anti-proliferation activity against head and neck and lung cancer cell lines, with IC50 values ranging between 0.1–0.2 μM. This was found to be significantly more potent than the normal epithelial cells. While these findings are for a structurally different compound, they highlight the potential anticancer efficacy that butyl-substituted heterocyclic compounds can possess.

Table 1: Cytotoxicity of Selected Acridone Derivatives Against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line(s) Observed Effect Reference
2-fluoro N(10)-butyl substituted acridones 60 human cancer cell line panel Good cytotoxicity
2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) Head and neck, Lung cancer IC50: 0.1–0.2 μM
Pyridazinoacridin-3-one derivatives L1210, K562, HL-60 High cytotoxic activity

Overcoming Drug Resistance in Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. Acridone derivatives have been investigated for their potential to circumvent or reverse this resistance. Research on 2-fluoro N(10)-substituted acridones, including those with a butyl side chain, has shown that these compounds are not substrates for several key multidrug resistance-related proteins (MRPs), such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This suggests that their efficacy may not be diminished by the overexpression of these efflux pumps in resistant cancer cells.

Furthermore, studies on pyridazinoacridin-3-one derivatives, which are structurally related to acridones, have demonstrated high cytotoxic activity against sensitive and resistant leukemia cell lines, including K562/DX, HL-60/VINC, and HL-60/DX. These cell lines exhibit resistance mediated by different mechanisms, including MDR and MRP. The low resistance indexes observed for these compounds indicate their potential to be effective against drug-resistant tumors. The proposed mechanism for this ability to overcome MDR in some related anthracenedione analogs involves the presence of a fused pyridazone ring.

Antimicrobial Spectrum (Bacterial and Fungal Strains)

While the primary focus of research on many acridone derivatives has been on their anticancer properties, the antimicrobial potential of related heterocyclic compounds has also been explored. For example, crude extracts from various microorganisms have been evaluated for their antimicrobial activity against a range of bacterial and fungal test organisms. In these studies, standard antimicrobial agents such as Ciprofloxacin and Nystatin were used as controls.

Research on n-butanol extracts from certain Streptomyces isolates has demonstrated both antibacterial and antifungal activities. These extracts were found to be effective against multidrug-resistant microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA). While this research does not directly involve this compound, it points to the broad antimicrobial potential within the broader chemical space of complex heterocyclic molecules. Compounds of fungal origin have also been noted for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Antiviral Efficacy in Viral Replication Models

The investigation of acridone derivatives for antiviral properties is an emerging area of research. While specific data on this compound is not available, the general principle of targeting viral replication is a key strategy in antiviral drug discovery. Studies on various compounds have utilized in vitro models to assess their ability to inhibit viral replication. For example, the efficacy of antiviral agents against SARS-CoV-2 has been evaluated in primary human epithelial cell cultures, providing a physiologically relevant model for assessing potential therapeutics.

Antimalarial Activity in Parasite Culture and Preclinical Models

The fight against malaria, a disease caused by Plasmodium parasites, continues to drive the search for new and effective therapeutic agents, particularly in light of growing drug resistance.

Inhibition of Plasmodium falciparum Blood Stage Growth

While specific studies on the antimalarial activity of this compound are not prominently documented, the potential of kinase inhibitors as antimalarial agents has been explored. A screen of a type II kinase inhibitor library against the multidrug-resistant Dd2 strain of P. falciparum identified compounds that inhibited parasite growth by at least 90% at a 1 µM concentration. This highlights the potential for scaffolds like acridin-9(10H)-one, which can be tailored to interact with various biological targets, to be developed into effective antimalarial drugs. The therapeutic efficacy of a monoclonal antibody, CIS43LS, has also been demonstrated to be protective against P. falciparum infection in a clinical trial setting.

An article on the preclinical biological activity spectrum of This compound cannot be generated based on currently available scientific literature. Extensive searches for research data pertaining to this specific compound within the requested biological contexts have yielded no specific results.

Scientific investigation into the potential therapeutic properties of chemical compounds is a rigorous and detailed process. For a compound to be profiled for activities such as antimalarial, anti-inflammatory, antioxidant, or neuroprotective effects, it must first be synthesized and then subjected to a battery of preclinical in vitro and in vivo screening assays. The absence of information for "this compound" suggests that it has likely not been a primary focus of published research in these areas.

Therefore, there is no available data to populate the following sections as requested:

Neuroprotective Potential in Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease related mechanisms)

Without primary research findings, the creation of an accurate and informative scientific article on "this compound" is not possible.

Future Research Directions and Translational Opportunities for Acridin 9 10h One Chemistry

Development of Targeted Acridin-9(10H)-one-Based Probes and Tools

A significant and promising area of future research lies in the development of highly specific acridin-9(10H)-one-based probes for biological imaging and diagnostics. The intrinsic fluorescence of the acridone (B373769) nucleus is a key advantage that can be harnessed for creating sensitive molecular probes. nih.govresearchgate.net

Researchers have successfully designed and synthesized acridone-based fluorescent probes for detecting various biological molecules and monitoring cellular processes. For instance, novel fluorescent probes based on the 9(10H)-acridone moiety have been developed for nitric oxide sensing. mdpi.comnih.gov These probes exhibit a significant increase in fluorescence intensity upon reaction with nitric oxide, enabling the monitoring of this important signaling molecule in living cells. nih.gov Another application is the development of polarity-sensitive probes using acridine (B1665455) derivatives, which can dynamically monitor changes in the microenvironment of cellular compartments like lipid droplets and lysosomes. rsc.org

Furthermore, the ability of acridin-9(10H)-one derivatives to interact with specific nucleic acid structures, such as G-quadruplexes, opens up avenues for designing targeted probes for oncogenes. rsc.orgnih.gov For example, newly synthesized acridone derivatives have shown the ability to stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogenes like MYC and KRAS. rsc.orgnih.gov This suggests their potential as tools to study the role of these structures in cancer biology and as potential therapeutic agents themselves.

Future efforts in this domain could focus on:

Multiplex Imaging: Designing a palette of acridin-9(10H)-one probes with distinct spectral properties to simultaneously visualize multiple cellular targets.

Theranostic Probes: Integrating diagnostic (imaging) and therapeutic functionalities into a single acridin-9(10H)-one molecule.

Super-Resolution Imaging: Developing photostable acridin-9(10H)-one fluorophores suitable for advanced microscopy techniques.

Probe Type Target Application Key Feature of Acridin-9(10H)-one Core
Fluorescent ProbeNitric OxideMonitoring physiological and pathological processesIntrinsic fluorescence that is modulated upon reaction
Polarity-Sensitive ProbeCellular Microenvironment (e.g., lipid droplets)Studying cellular dynamics and metabolismEnvironment-sensitive fluorogenic properties
G-Quadruplex ProbeOncogene Promoters (e.g., MYC, KRAS)Cancer diagnostics and targeted therapyPlanar structure for stacking interactions with G-quadruplexes

Integration with Advanced Biological Delivery Systems (Conceptual Frameworks)

The therapeutic potential of acridin-9(10H)-one derivatives can be significantly enhanced by integrating them with advanced drug delivery systems. These systems can improve solubility, prolong circulation time, and achieve targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects.

Liposomal Formulations: Liposomes offer a versatile platform for encapsulating both hydrophilic and hydrophobic drugs. For acridine derivatives, which can be charged and highly hydrophilic, liposomal encapsulation can improve their pharmacokinetic properties. google.com For instance, liposomal formulations of platinum-acridine anticancer agents have been developed to enhance permeability and retention at tumor sites. google.com Future work could explore the encapsulation of compounds like 10-Butyl-2,7-dichloroacridin-9(10H)-one in liposomes to improve their delivery for potential anticancer or other therapeutic applications. The use of sterically stabilized liposomes, such as those incorporating polyethylene (B3416737) glycol (PEG), can further increase circulation time. nih.gov

Nanoparticle-Based Systems: Conjugating acridin-9(10H)-one derivatives to nanoparticles, such as quantum dots, presents another exciting opportunity. mdpi.com Such nanoprobes could be used for intracellular investigations and targeted drug delivery. The surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific cell types.

Polymer-Drug Conjugates: The development of PEGylated polyacridine peptides represents a conceptual framework for non-viral gene delivery systems. rsc.org This approach leverages the DNA-binding properties of the acridine moiety. Future research could explore similar strategies for delivering acridin-9(10H)-one derivatives by conjugating them to biocompatible polymers.

Delivery System Conceptual Framework Potential Advantage for Acridin-9(10H)-ones
LiposomesEncapsulation of the drug within a lipid bilayerImproved solubility, prolonged circulation, and passive targeting to tumors (EPR effect)
NanoparticlesConjugation to the surface of nanoparticles (e.g., quantum dots)Enhanced cellular uptake, opportunities for multimodal imaging and therapy
Polymer-Drug ConjugatesCovalent attachment to a polymer backbone (e.g., PEG)Increased half-life, potential for active targeting by incorporating ligands

Exploration of Novel Therapeutic Avenues for Acridin-9(10H)-one Compounds

The acridin-9(10H)-one scaffold has been a rich source of compounds with diverse biological activities, particularly in oncology. Future research will likely continue to build on this foundation while also exploring new therapeutic applications.

Anticancer Therapies: Acridin-9(10H)-one derivatives have been extensively investigated as anticancer agents, with their mechanism of action often attributed to DNA intercalation and inhibition of key enzymes like topoisomerases I and II. nih.govmdpi.comdoi.org The nature and position of substituents on the acridone core are critical determinants of their biological activity and selectivity. nih.gov For example, some derivatives have shown potent activity against various cancer cell lines, including breast and pancreatic cancer. mdpi.comnih.govmdpi.com Future work could focus on designing derivatives that target other cancer-related pathways, such as specific kinases or transcription factors. The development of compounds that can overcome multidrug resistance is also a critical area of research. nih.govnih.gov

Photodynamic Therapy (PDT): The photosensitizing properties of some acridine derivatives make them promising candidates for PDT. researchgate.netmdpi.com In PDT, a non-toxic photosensitizer is administered and then activated by light of a specific wavelength, leading to the generation of reactive oxygen species that kill cancer cells. mdpi.com Acridine orange, a well-known fluorescent dye, has been shown to have a photodynamic effect in glioblastoma cells. nih.gov Future research could explore the potential of novel acridin-9(10H)-one derivatives as more efficient and selective photosensitizers.

Neuroprotective Agents: There is emerging evidence for the potential of acridine and acridone derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Some derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.govgoogle.com The structural similarity of acridones to tacrine, a drug previously used for Alzheimer's, provides a rationale for exploring this therapeutic avenue further. nih.gov

Therapeutic Avenue Mechanism of Action Example of Acridin-9(10H)-one Application
Anticancer TherapyDNA intercalation, inhibition of topoisomerases and kinasesDevelopment of derivatives with high cytotoxic activity against resistant cancer cells nih.govmdpi.com
Photodynamic TherapyLight-induced generation of reactive oxygen speciesUse of acridine derivatives as photosensitizers for tumor destruction nih.gov
NeuroprotectionInhibition of acetylcholinesterase, modulation of amyloid-beta aggregationDesign of derivatives for the potential treatment of Alzheimer's disease nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies for Acridin-9(10H)-one Discovery

The integration of computational and experimental approaches is becoming increasingly crucial for the efficient discovery and optimization of new drug candidates. This synergy is particularly valuable in the context of acridin-9(10H)-one chemistry, where a vast chemical space can be explored.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing QSAR models for acridin-9(10H)-one derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. nih.govhkbpublications.comresearchgate.net These models can help in understanding the structural requirements for a particular biological activity, such as antitumor or DNA-binding properties. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of acridin-9(10H)-one derivatives to their biological targets, such as enzymes or DNA. nih.goviajpr.commdpi.com This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, docking studies have been used to investigate the binding of acridone derivatives to the active site of the AKT kinase and to topoisomerases. nih.govmdpi.com Molecular dynamics simulations can further provide insights into the stability of the ligand-receptor complex over time. rsc.org

The combination of these computational methods with traditional synthetic chemistry and biological evaluation creates a powerful pipeline for drug discovery. For a hypothetical compound like this compound, computational studies could be the first step to predict its potential biological targets and binding affinity, guiding subsequent experimental validation.

Methodology Application in Acridin-9(10H)-one Research Example
QSARPredicting the biological activity of novel derivativesDeveloping models to predict the antitumor activity of acridinones based on their physicochemical properties nih.gov
Molecular DockingElucidating the binding mode to biological targetsSimulating the interaction of acridone derivatives with the active site of enzymes like AKT kinase nih.gov
Molecular DynamicsAssessing the stability of ligand-target complexesStudying the stability of acridone derivatives bound to G-quadruplex DNA rsc.org

Q & A

Q. What are the standard synthetic protocols for preparing 10-Butyl-2,7-dichloroacridin-9(10H)-one derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves microwave-assisted cyclization or reflux conditions using precursors like substituted chalcones. For example, microwave irradiation at 120°C for 20 minutes in ethanol can achieve yields up to 94% for analogous acridinones . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for halogenated derivatives.
  • Catalyst use : Lewis acids like BF₃·Et₂O improve electrophilic substitution in chlorinated intermediates.
  • Temperature control : Gradual heating (60–120°C) minimizes side reactions in butyl-substituted analogs .

Q. How should researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • ¹H/¹³C-NMR : Confirm substituent positions (e.g., butyl group integration at δ 0.8–1.5 ppm; aromatic protons for dichloro substitution) .
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-Cl vibrations (~550–600 cm⁻¹) .
  • Elemental analysis : Match calculated vs. experimental C/H/N percentages (e.g., C: 65.2%, H: 4.8%, N: 4.2% for C₁₇H₁₅Cl₂NO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns or unexpected IR peaks) for halogenated acridinones?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, particularly for dichloro substituents .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., using SHELXL97 for refinement) .

Q. What strategies minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Purification techniques : Column chromatography with silica gel (hexane:EtOAc 4:1) removes unreacted precursors.
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions in real-time .
  • Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., nitro) to direct regioselective chlorination .

Q. How can researchers design experiments to investigate substituent effects on the photophysical properties of acridinone derivatives?

  • Methodological Answer :
  • UV-Vis/fluorescence spectroscopy : Compare λₘₐₓ and quantum yields for derivatives with varying substituents (e.g., Cl vs. Br at position 2/7).
  • Electrochemical analysis : Cyclic voltammetry reveals HOMO/LUMO levels influenced by electron-withdrawing groups .
  • Theoretical studies : Conduct time-dependent DFT (TD-DFT) to correlate experimental spectra with electronic transitions .

Data Analysis & Contradiction Management

Q. How should contradictory solubility data for this compound in polar vs. nonpolar solvents be addressed?

  • Methodological Answer :
  • Solubility assays : Systematically test solvents (e.g., DMSO, THF, chloroform) under controlled temperatures.
  • Hansen solubility parameters : Calculate dispersion/polarity/hydrogen-bonding contributions to rationalize anomalies .
  • Crystallinity assessment : Use XRD to determine if polymorphic forms affect solubility profiles .

Q. What statistical methods are recommended for analyzing biological activity data of acridinone derivatives?

  • Methodological Answer :
  • Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA/Mann-Whitney U tests : Compare efficacy across substituent groups (e.g., dichloro vs. dimethyl analogs) .
  • Triangulation : Validate results with multiple assays (e.g., MTT, apoptosis markers) to reduce false positives .

Experimental Design

Q. How can researchers optimize reaction conditions for scale-up synthesis of this compound?

  • Methodological Answer :
  • DoE (Design of Experiment) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
  • Continuous flow chemistry : Improve heat/mass transfer for safer scale-up of exothermic reactions .
  • Green chemistry principles : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What controls are essential when assessing the stability of this compound under oxidative conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose samples to H₂O₂ (3–30%) and monitor decomposition via HPLC-MS .
  • Light/heat controls : Use dark vials and ovens to isolate photo/thermal degradation pathways .
  • Reference standards : Include structurally stable analogs (e.g., non-halogenated acridinones) to benchmark degradation rates .

Advanced Characterization

Q. How can computational chemistry enhance the understanding of this compound’s reactivity?

  • Methodological Answer :
  • Molecular docking : Predict binding affinities with biological targets (e.g., topoisomerase II) using AutoDock Vina .
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • MD simulations : Model solvation effects and conformational flexibility in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.